molecular formula C25H32O B12573874 Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- CAS No. 632330-90-6

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)-

Cat. No.: B12573874
CAS No.: 632330-90-6
M. Wt: 348.5 g/mol
InChI Key: HVSWPEJLHNDYLM-UHFFFAOYSA-N
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Description

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- is a substituted phenolic compound characterized by two tert-butyl groups at positions 2 and 4 of the phenol ring and a 1,2-dimethylindenyl moiety at position 4. This structural complexity confers unique physicochemical properties, including enhanced hydrophobicity and steric hindrance, which influence its bioactivity and stability.

The compound has been identified in microbial sources, such as Streptomyces spp. and endophytic bacteria, through GC-MS analyses . Its bioactivities span antimicrobial (e.g., against Pseudomonas aeruginosa and Serratia marcescens), antifungal, antioxidant, and cytotoxic effects . Notably, it disrupts microbial biofilms and synergizes with antibiotics like gentamicin, enhancing their efficacy . Its antioxidant activity is attributed to electron-donating tert-butyl groups, which stabilize free radicals .

Properties

CAS No.

632330-90-6

Molecular Formula

C25H32O

Molecular Weight

348.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-(2,3-dimethyl-3H-inden-1-yl)phenol

InChI

InChI=1S/C25H32O/c1-15-16(2)22(19-12-10-9-11-18(15)19)20-13-17(24(3,4)5)14-21(23(20)26)25(6,7)8/h9-15,26H,1-8H3

InChI Key

HVSWPEJLHNDYLM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C2=CC=CC=C12)C3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Alkylation: Introduction of tert-butyl groups via Friedel-Crafts alkylation.

    Indene Functionalization: Functionalization of indene to introduce dimethyl groups.

    Phenol Formation: Coupling reactions to attach the phenol group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    High-Pressure Reactions: Conducting reactions under high pressure to achieve desired yields.

    Purification Techniques: Employing distillation, crystallization, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized products.

    Reduction: Reduction of the phenol group to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules including pharmaceuticals and polymeric materials.

Biology

Research has highlighted its potential biological activities:

  • Antioxidant Properties : Studies indicate strong antioxidant capabilities that help in scavenging free radicals.
  • Anticancer Activity : In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Medicine

Investigations into its therapeutic effects have shown promise in treating inflammatory conditions and certain types of cancer. The mechanisms of action include modulation of oxidative stress and interaction with cellular signaling pathways.

Industrial Applications

The compound is employed in producing specialty chemicals such as stabilizers for plastics and resins. Its properties make it suitable for use as an additive in various industrial formulations.

Antioxidant Activity Study

A study evaluating the antioxidant capacity of various plant extracts found that the ethyl acetate fraction containing this compound exhibited significant free radical scavenging activity. The results were quantified using spectrophotometric methods.

Anticancer Research

In vitro experiments demonstrated that treatment with Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- resulted in increased apoptotic features in cancer cell lines. The cytotoxic effects were measured using MTT assays and confocal microscopy techniques.

Mechanism of Action

The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Bioactivity Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Bioactivities Source/Application References
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- 2,4-di-tert-butyl; 6-(1,2-dimethylindenyl) 368.55* Antifungal, antimicrobial, antioxidant Streptomyces spp., endophytic bacteria
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- 2,4-di-tert-butyl; 6-(1-phenylethyl) 352.52 Antiviral (SARS-CoV-2 inhibition) Sea urchin extracts
2,2′-Methylenebis[6-(1,1-dimethylethyl)-4-methyl-phenol] Bis-tert-butyl; methylene bridge 340.51 Antioxidant, antifungal Hydrothermal carbonization byproducts
Phenol, 2,4-bis(1-phenylethyl)- 2,4-bis(1-phenylethyl) 330.44 Antimicrobial (HTC process byproduct) Biomass-derived materials
Phenol, 2,4-bis(1,1-dimethylpropyl)-6-nitro 2,4-di-tert-amyl; 6-nitro 291.38 Not reported (synthetic derivative) Chemical synthesis

*Calculated based on molecular formula C23H32O.

Key Observations :

  • Antioxidant Activity: Tert-butyl groups in the target compound and its bis-tert-butyl analogues (e.g., 2,2′-methylenebis derivatives) outperform less substituted phenols due to electron-donating effects .
  • Synergistic Effects: Unlike 2,4-bis(1-phenylethyl)-phenol , the target compound demonstrates biofilm disruption and antibiotic synergy, likely due to its indenyl moiety enhancing interaction with microbial membranes .

Bioactivity Profiles

Table 2: Comparative Bioactivity Data

Compound Antifungal Activity (MIC) Antioxidant (IC50, DPPH) Antimicrobial Spectrum Synergistic Effects
Target Compound 100% inhibition at 200 µg/L Not reported Broad (Gram +/- bacteria, fungi) Enhances gentamicin efficacy
2,4-Bis(1,1-dimethylethyl)-phenol 100% inhibition at 200 µg/L 15.2 µM (DPPH) Narrow (specific fungi/bacteria) None reported
2,2′-Methylenebis[6-(tert-butyl)-4-methyl-phenol] Not reported 8.7 µM (DPPH) Not reported None reported
Phenol, 2,4-bis(1-phenylethyl)- Not reported Not reported Moderate None reported

Notes:

  • The target compound’s indenyl group may broaden its antimicrobial spectrum compared to simpler tert-butyl derivatives .
  • Antioxidant activity correlates with substituent electron donation: methylene-bridged bis-phenols show lower IC50 than mono-phenols .

Stability and Environmental Presence

  • Thermal Stability : The target compound’s tert-butyl groups enhance thermal resistance, making it detectable in high-temperature processes like hydrothermal carbonization (200°C).
  • Processing Sensitivity: Unlike 3-methylphenol, which degrades under high hydrostatic pressure (HPP), the target compound’s levels decrease moderately (55.7% at 600 MPa), suggesting relative stability compared to less substituted phenols.

Biological Activity

Phenol, 2,4-bis(1,1-dimethylethyl)-, commonly referred to as 2,4-di-tert-butylphenol (2,4-DTBP), is a chemical compound with significant biological activity. It is primarily recognized for its antioxidant properties and potential therapeutic applications. This article explores the biological activity of 2,4-DTBP, including its sources, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H22O
  • Molecular Weight : 206.32 g/mol
  • CAS Registry Number : 128-39-2
  • IUPAC Name : 2,4-bis(1,1-dimethylethyl)phenol

The structure of 2,4-DTBP consists of a phenolic ring substituted with two tert-butyl groups at the 2 and 4 positions. This configuration contributes to its stability and biological activity.

Sources of 2,4-DTBP

2,4-DTBP is produced by various organisms, including:

  • Bacteria : Found in at least 16 species across multiple families.
  • Fungi : Identified in 11 species.
  • Plants : Present in over 100 species of dicots and several monocots.
  • Animals : Detected in five species.

This compound is often a major component of volatile oils and essential oils from these organisms .

Antioxidant Properties

2,4-DTBP exhibits strong antioxidant activity. It has been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related damage in cells. The antioxidant capacity of phenolic compounds like 2,4-DTBP is often linked to their ability to donate electrons or hydrogen atoms to free radicals .

Cytotoxic and Antiproliferative Effects

Recent studies have demonstrated that 2,4-DTBP possesses cytotoxic effects against various cancer cell lines. For instance:

  • In a study involving MCF-7 (breast cancer) cells, treatment with 2,4-DTBP resulted in increased apoptotic characteristics such as membrane blebbing and nuclear fragmentation .
  • The compound was found to inhibit cell proliferation significantly, suggesting potential applications in cancer therapy.

The biological activity of 2,4-DTBP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit xanthine oxidase activity, which is crucial in uric acid production and oxidative stress management .
  • Induction of Apoptosis : The compound triggers apoptosis through intrinsic pathways by modulating mitochondrial functions and activating caspases .
  • Regulation of Gene Expression : Studies suggest that 2,4-DTBP may influence the expression of genes involved in oxidative stress response and apoptosis.

Study on Antioxidant Activity

A study analyzed the antioxidant properties of various phenolic compounds including 2,4-DTBP. The results indicated that it had a high reducing power and was effective in scavenging DPPH radicals. The IC50 value for DPPH scavenging was reported at approximately 126.23mug/mL126.23\\mu g/mL .

Study on Cytotoxicity

In another investigation focused on the cytotoxic effects against HeLa cells (cervical cancer), it was found that exposure to 2,4-DTBP led to significant reductions in cell viability with an IC50 value around 51.32mug/mL51.32\\mu g/mL .

Comparative Analysis Table

CompoundSourceBiological ActivityIC50 Value (μg/mL)
2,4-DTBPVarious plants & fungiAntioxidant126.23
Cytotoxic (HeLa)51.32
Cytotoxic (MCF-7)Not specified

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